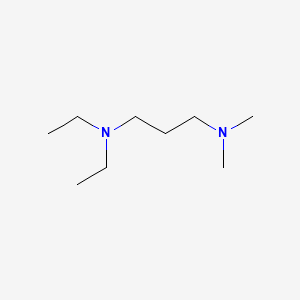
(S)-1-P-Tolylpropan-1-amine
説明
(S)-1-P-Tolylpropan-1-amine, also known as P-Toluenylpropan-1-amine, is a chiral amine compound that has been widely used in various scientific research applications. It has been used in pharmaceutical, medical, and industrial research, as well as in the synthesis of numerous other compounds. This compound has been found to have a wide range of biochemical and physiological effects, including a variety of beneficial medicinal applications.
科学的研究の応用
Metal-Free Synthesis of Allylic Amines
Zhiming Wang and colleagues (2012) developed a method for the dehydrogenative cross-coupling reaction of primary and secondary anilines, carboxamides, and sulfonamides with 1,3-diarylpropenes to form a series of allylic amines without using metal catalysts. This approach facilitates the synthesis of allylamines, crucial for constructing biologically active compound libraries and has broad implications for scientific research (Wang et al., 2012).
Enantioenriched Amines Preparation
María Rodríguez-Mata and her team (2011) highlighted the importance of stereoselective syntheses for single enantiomers of biologically active amines. They demonstrated the enzymatic kinetic resolution and dynamic kinetic resolution processes using lipase B from Candida antarctica, leading to the preparation of enantioenriched (R)-amides and (S)-amines. This research opens pathways for producing single enantiomers of amines, vital for pharmaceutical applications (Rodríguez-Mata et al., 2011).
Biobased Amines and Polymers
V. Froidevaux and colleagues (2016) discussed the synthesis of biobased primary and secondary amines from biomass sources like carbohydrates, terpenes, or oleochemicals. They explored these amines as building blocks for creating biobased polymers, which are increasingly sought after for applications in automotive, aerospace, building, and health sectors due to their environmental benefits (Froidevaux et al., 2016).
Biomedical Applications of Poly(amido-amine)s
Poly(amido-amine)s (PAAs) are identified by P. Ferruti and collaborators (2002) as synthetic tert-amino polymers with extensive biomedical applications. They discussed the use of PAAs in heavy-metal-ion complexation, heparin neutralisation, and as non-viral vectors for intracytoplasmic delivery, showcasing the versatility and potential of PAAs in the medical field (Ferruti et al., 2002).
Atmospheric and Environmental Studies
X. Ge and associates (2011) reviewed the role of amines in the atmosphere, discussing their sources, dynamics, and implications for environmental chemistry. This comprehensive review provides insights into the ubiquity and significance of amines, including (S)-1-P-Tolylpropan-1-amine, in atmospheric processes and their potential environmental impacts (Ge et al., 2011).
特性
IUPAC Name |
(1S)-1-(4-methylphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,10H,3,11H2,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTZOQCAVLMPJE-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-P-Tolylpropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



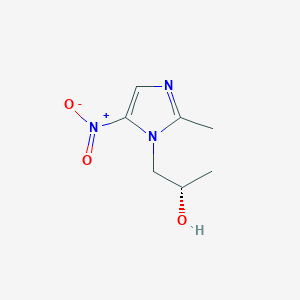


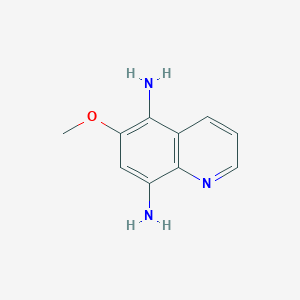

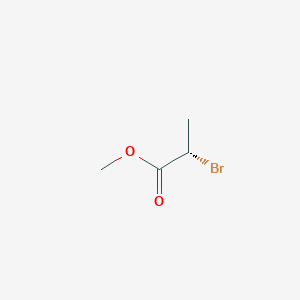
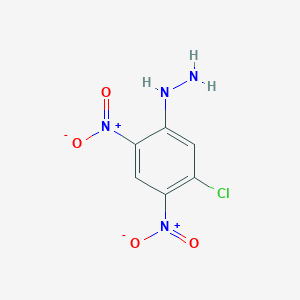
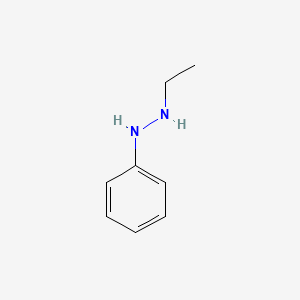
![9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetramine](/img/structure/B3192347.png)


![2,3-Dihydro-1H-benzo[f]isoindole](/img/structure/B3192384.png)
